N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide
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Overview
Description
N~5~-(1-BICYCLO[221]HEPT-2-YLETHYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
The synthesis of N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE involves multiple steps. One common synthetic route includes the reaction of bicyclo[2.2.1]hept-2-ylmethylamine with methyl isocyanate to form an intermediate, which is then reacted with 1-methyl-3-(morpholinocarbonyl)-1H-pyrazole-5-carboxylic acid under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure environments.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholinocarbonyl group, using reagents like sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N~5~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and protein binding.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The bicyclic structure allows it to fit into the active sites of these targets, inhibiting their activity or altering their function. The morpholinocarbonyl group plays a crucial role in binding interactions, enhancing the compound’s specificity and potency .
Comparison with Similar Compounds
Similar compounds include other bicyclic pyrazole derivatives, such as:
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,4-dinitrobenzamide
- N-bicyclo[2.2.1]hept-2-yl-5-[(5-chloro-2-pyridinyl)oxy]-4-cyano-1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxamide
What sets N5-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-1-METHYL-3-(MORPHOLINOCARBONYL)-1H-PYRAZOLE-5-CARBOXAMIDE apart is its unique combination of the bicyclic structure with the morpholinocarbonyl group, which enhances its binding affinity and specificity for certain molecular targets .
Properties
Molecular Formula |
C19H28N4O3 |
---|---|
Molecular Weight |
360.5 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H28N4O3/c1-12(15-10-13-3-4-14(15)9-13)20-18(24)17-11-16(21-22(17)2)19(25)23-5-7-26-8-6-23/h11-15H,3-10H2,1-2H3,(H,20,24) |
InChI Key |
XTYMRHPUEMVNQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)C3=CC(=NN3C)C(=O)N4CCOCC4 |
Origin of Product |
United States |
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